molecular formula C8H16O4 B1266689 2-(2-butoxyethoxy)acetic Acid CAS No. 82941-26-2

2-(2-butoxyethoxy)acetic Acid

Cat. No. B1266689
CAS RN: 82941-26-2
M. Wt: 176.21 g/mol
InChI Key: MCORDGVZLPBVJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(2-butoxyethoxy)acetic acid, such as 2-[(2H9)butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid, involves complex procedures, including the use of capillary gas chromatography for separation and mass spectrometric detection for analysis. These methods demonstrate the intricate processes involved in synthesizing and analyzing compounds within this chemical family (Brown et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, has been elucidated through techniques like X-ray diffraction, highlighting the importance of structural analysis in understanding the chemical nature and potential reactivity of these molecules (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have been studied to understand their reactivity and potential applications. For example, the reactions of 2-(trimethylsiloxy)furans with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids have been investigated, showcasing the diverse chemical behavior of these molecules (Asaoka et al., 1979).

Physical Properties Analysis

While specific studies on the physical properties of 2-(2-butoxyethoxy)acetic acid were not identified, research on related compounds provides insights into methodologies for determining physical characteristics essential for their practical applications and handling.

Chemical Properties Analysis

Investigations into the chemical properties, such as the synthesis of 2-butoxyethyl acetate using ionic liquid catalysts, offer a glimpse into the reactivity and versatility of compounds within this chemical class. These studies underline the importance of understanding chemical properties to explore industrial and other practical applications (Qian Jian, 2011).

Scientific Research Applications

Biomonitoring and Occupational Exposure

  • Biomonitoring of 2-(2-Alkoxyethoxy)ethanols : A study demonstrated the use of 2-(2-alkoxyethoxy)acetic acids, including 2-(2-butoxyethoxy)acetic acid (BEAA), for biomonitoring. The research focused on floor lacquerers' exposure to 2-(2-alkoxyethoxy)ethanols, measuring inhalation and total exposure. The study found a linear relationship between urinary 2-(2-alkoxyethoxy)acetic acid concentrations and occupational exposure (Laitinen & Pulkkinen, 2005).

Analytical Chemistry and Instrumentation

  • Use in Gas Chromatographic-Mass Spectrometric Analysis : Research on synthesizing 2-[(2H9)butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid, mixed with 2-butoxyacetic acid, explored their use for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid. This study is significant for the analysis of human metabolites of 2-butoxyethanol (Brown et al., 2003).

Environmental Applications

  • Adsorption Thermodynamics Studies : The adsorption behavior of related compounds like 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate was studied, which could have implications for understanding the adsorption properties of similar compounds like 2-(2-butoxyethoxy)acetic acid. This research is relevant for environmental remediation and pesticide sensitivity analysis (Khan & Akhtar, 2011).

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Studies on the synthesis of compounds such as 2-(2-chloroethoxy) acetic acid provide insights into the chemical properties and potential applications of similar esters and ethers, including 2-(2-butoxyethoxy)acetic acid. These studies are important for industrial applications and the development of new chemical processes (Xiang, 2008).

Safety And Hazards

When handling 2-(2-butoxyethoxy)acetic Acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .

properties

IUPAC Name

2-(2-butoxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-2-3-4-11-5-6-12-7-8(9)10/h2-7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCORDGVZLPBVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107600-34-0
Record name Poly(oxy-1,2-ethanediyl), α-butyl-ω-(carboxymethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107600-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601003011
Record name 2-(2-Butoxyethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-butoxyethoxy)acetic Acid

CAS RN

82941-26-2
Record name 2-(2-Butoxyethoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82941-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(2-butoxyethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-Butoxyethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Butoxyethoxy)acetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Laitinen, J Pulkkinen - Toxicology letters, 2005 - Elsevier
2-Methoxyacetic and 2-ethoxyacetic acids are well known toxic metabolites of 2-alkoxyethanols. The use of 2-alkoxyethanols is now restricted, and the regulations have forced …
Number of citations: 11 www.sciencedirect.com
GD Nielsen, LF Hansen, BA Nexø, OM Poulsen - Indoor Air, 1998 - Wiley Online Library
Three guideline values have been proposed for each of the substances, ie one for evaluation of odour, one for sensory irritation and one value covering both the lung and the systemic …
Number of citations: 13 onlinelibrary.wiley.com
PJ Deisinger, D Guest - Xenobiotica, 1989 - Taylor & Francis
1. The in vitro hydrolysis of DGBA in rat blood and its in vivo metabolism and disposition in male Sprague-Dawley rats were studied. 2. DGBA (5 mm) was hydrolysed in rat blood to …
Number of citations: 23 www.tandfonline.com
RJ Boatman, DB Schum, D Guest… - Journal of the …, 1993 - journals.sagepub.com
Human dermal exposure to diethylene glycol butyl ether (DGBE) and its acetate derivative (DGBA) may occur through contact with a variety of commercial products. Absorption and …
Number of citations: 21 journals.sagepub.com
D Glycol, B Ether - Citeseer
Diethylene Glycol Butyl Ether 112-34-5 HENEUR Neuropathology 40 CFR 798.6400 (modified) rat dermal (occluded), 6 hr/d; 5 d/wk; 13 wks 0, 10, 30, 100%(v/v)(a dose volume of 2 mL/…
Number of citations: 2 citeseerx.ist.psu.edu
B Hou, Y Wang, T Gong, R Wang, L Wang… - Available at SSRN … - papers.ssrn.com
Biobased multifunctional plastic additives not only overcome the toxicity and non-degradability of phthalates but also endow multiple functions of polymers. Herein, novel biodegradable …
Number of citations: 0 papers.ssrn.com
SL Robinson, MD Smith, JE Richman… - Synthetic …, 2020 - academic.oup.com
Enzymes in the thiolase superfamily catalyze carbon–carbon bond formation for the biosynthesis of polyhydroxyalkanoate storage molecules, membrane lipids and bioactive secondary …
Number of citations: 25 academic.oup.com
T NODA, T YAMANO, M SHIMIZU - SEIKATSU EISEI (Journal of …, 2004 - jstage.jst.go.jp
Three chemicals for use in household products, N-(cyclohexylthio) phthalimide (CTP), diethylene glycol mono-n-butyl ether acetate (DEGBEA) and di-n-butyl sebacate (DBS), were …
Number of citations: 0 www.jstage.jst.go.jp
TA Jimoh, AR Tukur, NM Musa, R Muhammad… - 2023 - researchgate.net
Herbs and plants have been used as a source of curative chemicals in traditional medical systems for the past few decades. Both traditional healthcare systems and the global herbal …
Number of citations: 2 www.researchgate.net
PJ Boogaard - Ballantyne B, Marrs TC, Syversen T. General …, 2009 - researchgate.net
Biomonitoring is, in its simplest definition, the measurement of a parameter in a biological specimen. This parameter is often referred to as a ‘biomarker’, and can be a chemical, its …
Number of citations: 21 www.researchgate.net

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